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molecular formula C8H7BrF2O B8764317 1-(4-Bromo-phenyl)-2,2-difluoro-ethanol

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol

Cat. No. B8764317
M. Wt: 237.04 g/mol
InChI Key: MACLWDXHRYFAPX-UHFFFAOYSA-N
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Patent
US08440710B2

Procedure details

The title compound was prepared from 1-(4-bromo-phenyl)-2,2-difluoro-ethanone (1.6 g) (for synthesis, e.g.: G. K. Prakash et al; Journal of Fluorine Chemistry; 112; 2001; p 357) by standard reduction with NaBH4 (0.515 g) in THF (20 ml) at RT and 2 h reaction time as colorless oil (1.23 g). MS (m/e)=236 [MH+].
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.515 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
1.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([F:11])[F:10])=[CH:4][CH:3]=1.[BH4-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:12])[CH:9]([F:11])[F:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(F)F)=O
Name
Quantity
0.515 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
oil
Quantity
1.23 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08440710B2

Procedure details

The title compound was prepared from 1-(4-bromo-phenyl)-2,2-difluoro-ethanone (1.6 g) (for synthesis, e.g.: G. K. Prakash et al; Journal of Fluorine Chemistry; 112; 2001; p 357) by standard reduction with NaBH4 (0.515 g) in THF (20 ml) at RT and 2 h reaction time as colorless oil (1.23 g). MS (m/e)=236 [MH+].
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.515 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
1.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([F:11])[F:10])=[CH:4][CH:3]=1.[BH4-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:12])[CH:9]([F:11])[F:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(F)F)=O
Name
Quantity
0.515 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
oil
Quantity
1.23 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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